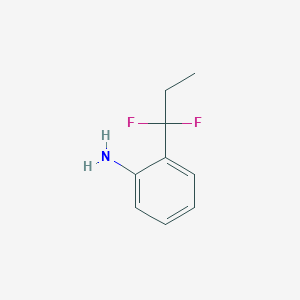

2-(1,1-Difluoropropyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-(1,1-difluoropropyl)aniline |

InChI |

InChI=1S/C9H11F2N/c1-2-9(10,11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3 |

InChI Key |

JPINIHPBUUTHTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1N)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,1 Difluoropropyl Aniline

Strategies for Carbon-Carbon Bond Formation in Difluoropropyl Systems

The creation of the C(sp²)-C(sp³) bond between the aromatic ring and the difluorinated propyl group is a critical step. Several distinct approaches, relying on different reactive intermediates, have been developed for the installation of fluoroalkyl groups. researchgate.net

Nucleophilic Trifluoromethylation and Subsequent Homologation Approaches

One conceptual pathway to the 1,1-difluoropropyl moiety involves starting with a trifluoromethyl group and performing a homologation, which refers to the extension of a carbon chain. This process can begin with the nucleophilic trifluoromethylation of a suitable carbonyl compound. masterorganicchemistry.com For instance, an ortho-substituted propiophenone (B1677668) derivative could be targeted.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.comunizin.orglibretexts.org Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, are common sources for generating the trifluoromethyl anion (CF₃⁻) nucleophile. uni.luallen.in

A plausible, albeit multi-step, homologation sequence could be envisioned as follows:

Nucleophilic Addition: A starting ketone, such as 2-nitropropiophenone, is reacted with a trifluoromethylating agent (e.g., TMSCF₃) and a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) to form a trifluoromethyl carbinol intermediate. libretexts.orgyoutube.com

Deoxyfluorination/Reduction: The tertiary alcohol is then converted to the target difluoro group. This is a challenging transformation. A more viable route might involve the reduction of the ketone to an alcohol, followed by a double deoxofluorination, though this does not strictly follow a trifluoromethylation-homologation path.

Homologation: A true homologation would involve converting the CF₃ group into a CF₂CH₂CH₃ group. This is synthetically complex and not a standard transformation. A more practical approach would be to use building blocks that already contain the difluoropropyl chain.

Due to the complexity of homologating a trifluoromethyl group, methods that construct the difluoropropyl group more directly are often preferred.

Electrophilic Difluoroalkylation Methodologies

Electrophilic difluoroalkylation involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic difluoroalkyl cation or its equivalent. mdpi.com Given that the amino group in aniline (B41778) is highly activating, direct electrophilic substitution often leads to multiple products and potential side reactions. allen.inbyjus.comtestbook.comdoubtnut.com Therefore, such reactions are typically performed on less activated precursors, like nitrobenzene (B124822), with the nitro group later being reduced to an amine.

The development of effective electrophilic difluoroalkylating agents is an active area of research. These reagents must be capable of delivering a "CF₂R⁺" synthon to an aromatic ring. While specific examples for difluoropropylation are less common than for difluoromethylation, the general principles apply. The reaction would proceed via a standard electrophilic aromatic substitution mechanism, where the difluoroalkyl electrophile attacks the aromatic ring to form a sigma complex (arenium ion), which then loses a proton to restore aromaticity.

| Reagent Type | Precursor Example | Conditions | Product Type | Reference |

| Difluoroalkyl Sulfonium Salts | Anisole | Ag(I) or Photoredox Catalyst | Difluoroalkylated Anisole | researchgate.net |

| Difluoroalkyl Halides | Indole | Photoredox Catalyst | C-H Difluoroalkylation | mdpi.com |

Table 1: Representative Electrophilic Difluoroalkylation Approaches. This table illustrates general strategies that could be adapted for the synthesis of difluoropropyl arenes.

Radical-Mediated C(sp³)-H Fluorination Approaches

A powerful strategy for synthesizing gem-difluoro compounds is the late-stage fluorination of C(sp³)–H bonds. This approach would begin with a pre-formed 2-propylaniline (B158001) or a suitable protected derivative. The reaction proceeds by generating a radical at the benzylic position (the carbon adjacent to the aromatic ring), which is the most reactive C-H bond in the propyl chain due to the stability of the resulting benzylic radical. researchgate.net This radical is then trapped by a fluorine atom transfer agent. unacademy.com

Commonly used fluorinating agents in radical reactions include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. rsc.orgbrittonsfu.com The radical initiation can be achieved through photoredox catalysis or with chemical initiators. unacademy.comchemrxiv.org

| Substrate | Fluorinating Agent | Catalyst/Initiator | Outcome | Reference |

| Toluene Derivatives | Selectfluor | K₂S₂O₈ (thermal) | Mono- or di-fluorination | researchgate.net |

| Alkylarenes | NFSI | Decatungstate (photocatalyst) | Selective C-H Fluorination | brittonsfu.com |

| Benzylic Substrates | AgF₂ | None (thermal) | Benzylic Fluorination | chemrxiv.org |

Table 2: Examples of Radical-Mediated C(sp³)-H Fluorination. This table shows various systems for the fluorination of benzylic C-H bonds, a key step in forming the 1,1-difluoropropyl group from a propyl precursor.

This method is particularly attractive for its ability to be used in the final stages of a synthesis, potentially reducing the number of steps required to protect and deprotect other functional groups.

Amination Reactions for Aryl Ring Construction

Once the 1,1-difluoropropylbenzene scaffold is in place, the final key step is the introduction of the ortho-amino group. This is typically achieved by functionalizing a precursor that has a suitable leaving group on the aromatic ring.

Direct Amination of Halogenated Precursors

Direct amination involves the substitution of a halogen on the aromatic ring with an amino group. organic-chemistry.org This reaction, a form of nucleophilic aromatic substitution (SₙAr), is generally feasible when the aromatic ring is "activated" by electron-withdrawing groups. doubtnut.comchemrxiv.orgresearchgate.net The 1,1-difluoropropyl group is electron-withdrawing, which facilitates the attack of a nucleophile like ammonia (B1221849) or an ammonia equivalent on a precursor such as 1-chloro-2-(1,1-difluoropropyl)benzene. sigmaaldrich.com

The reaction typically requires high temperatures and pressures or the use of a metal catalyst. Copper-catalyzed systems are often employed for the amination of aryl halides with aqueous ammonia. organic-chemistry.org

| Aryl Halide Precursor | Aminating Agent | Catalyst System | Conditions | Reference |

| Aryl Chlorides | Aqueous NH₃ | CuI / Diamine Ligand | 105-120 °C | organic-chemistry.org |

| Aryl Bromides | Aqueous NH₃ | CuI / 4-hydroxy-L-proline | 80 °C, DMSO | organic-chemistry.org |

| Fluorobenzenes | Various Amines | None (Microwave) | High Temp, NMP | researchgate.net |

Table 3: Conditions for Direct Amination of Aryl Halides. This table summarizes catalytic and non-catalytic methods for converting aryl halides to anilines.

Palladium-Catalyzed Buchwald-Hartwig Amination Analogues on Fluorinated Systems

The Buchwald-Hartwig amination is one of the most versatile and widely used methods for forming C-N bonds. libretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be applied to substrates bearing fluoroalkyl groups. googleapis.combeilstein-journals.org The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

For the synthesis of 2-(1,1-difluoropropyl)aniline, a precursor like 2-bromo-1-(1,1-difluoropropyl)benzene would be reacted with an ammonia equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by acidic workup to reveal the primary aniline. organic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich biaryl phosphine ligands often providing the best results.

| Ligand | Base | Amine Source | Substrate Type | Reference |

| X-Phos | KOtBu | Benzophenone Imine | Aryl Bromide | beilstein-journals.org |

| BippyPhos | KOPh | Fluoroalkylamines | Aryl Chloride/Bromide | researchgate.netacs.org |

| Dialkylbiaryl Phosphines | Cs₂CO₃ | Primary Amines | Aryl Halides | organic-chemistry.org |

Table 4: Representative Ligands and Conditions for Buchwald-Hartwig Amination. This table highlights common components used in modern Buchwald-Hartwig cross-coupling reactions applicable to the synthesis.

This method is known for its broad functional group tolerance and generally high yields, making it a powerful tool for the synthesis of complex anilines.

Copper-Mediated Fluoro-deamination Strategies

The conversion of an aniline precursor to an aryl fluoride via a Sandmeyer-type reaction represents a direct and powerful synthetic route. Copper-mediated fluoro-deamination has emerged as a viable method for this transformation, affording fluorinated aromatic products directly from the corresponding anilines. acs.orgnih.gov This approach avoids the traditional Balz-Schiemann reaction, which can be less effective with certain fluoride sources. acs.org

The process typically involves the in-situ generation of a diazonium salt from the aniline starting material using an alkyl nitrite (B80452), such as tert-butyl nitrite (tBuONO) or amyl nitrite, in the absence of strong acid. acs.orgresearchgate.net A copper(I) source then mediates the decomposition of the diazonium intermediate and the subsequent introduction of a fluoride ion. nih.govresearchgate.net It has been hypothesized that the reaction proceeds through the formation of an aryl radical, which is then captured by a Cu(II)-fluoride species. nih.gov Another proposed mechanism involves the formation of a Cu(III)-X species after radical addition to Cu(II), followed by reductive elimination. nih.gov

Key developments in this area have focused on creating a general protocol applicable to a diverse range of aromatic substrates, including both activated and non-activated systems. nih.gov The optimization of these conditions has been crucial for achieving synthetically useful yields.

Table 1: Key Parameters in Copper-Mediated Fluoro-deamination of Anilines

| Parameter | Reagent/Condition | Role/Observation | Source(s) |

|---|---|---|---|

| Copper Source | Cu(I) salts (e.g., Cu(OTf)) | Mediates the conversion of the diazonium intermediate to the aryl fluoride. | nih.govresearchgate.net |

| Nitrite Source | tBuONO, AmylONO | Reacts with aniline to form the diazonium salt in situ. AmylONO showed improved yields in some cases. | acs.org |

| Fluoride Source | K¹⁸F, Cs¹⁸F | Provides the fluoride nucleophile for radiofluorination applications. | acs.orgnih.gov |

| Solvent | Acetonitrile (B52724) (MeCN) | Common solvent for the reaction. | acs.org |

| Additives | KOTf, TBAOTf | Used during methodological optimization. | acs.org |

| Atmosphere | Degassing of mixtures | Can lead to an increase in reaction yield. | acs.org |

Ortho-Directed Functionalization Strategies for Aniline Synthesis

Achieving selective functionalization at the ortho-position of the aniline ring is a significant challenge due to the inherent ortho/para directing nature of the amino group in electrophilic aromatic substitution. wikipedia.org To overcome this, strategies have been developed that utilize directing groups to steer reactivity specifically to the C-H bond adjacent to the amine. bath.ac.uk These methods provide a powerful tool for the regioselective synthesis of complex aniline derivatives. bath.ac.ukrsc.org

Directed Metalation Group (DMG) Approaches

Directed ortho metalation (DoM) is a potent strategy that achieves exclusive ortho-functionalization. wikipedia.org This technique employs a Directed Metalation Group (DMG), which is a Lewis basic moiety attached to the nitrogen of the aniline. baranlab.org The DMG coordinates to a strong organolithium base, such as n-butyllithium, positioning it to deprotonate the nearest (ortho) C-H bond with high kinetic acidity. organic-chemistry.org This generates a stable aryllithium intermediate, which can then be quenched with a suitable electrophile to install a functional group specifically at the ortho-position. wikipedia.orgbaranlab.org

The effectiveness of a DMG is determined by its ability to coordinate the lithium reagent without being electrophilically attacked itself. baranlab.org The strength of DMGs can be ranked, allowing for predictable regioselectivity in molecules containing multiple potential directing groups. organic-chemistry.orgresearchgate.net For anilines, common DMGs include amides and carbamates.

Table 2: Common Directed Metalation Groups (DMGs) for Aniline Derivatives

| DMG Class | Example | Typical Base | General Application | Source(s) |

|---|---|---|---|---|

| Amides | -CONEt₂, -CONR₂ | n-BuLi, s-BuLi | Strong directing group for ortho-lithiation. | wikipedia.orgorganic-chemistry.org |

| Carbamates | -OCONR₂ | s-BuLi/TMEDA | Powerful directing group, can participate in anionic Fries rearrangement. | researchgate.net |

| Sulfonamides | -SO₂NR₂ | t-BuLi | Strong directing group. | organic-chemistry.org |

| Tertiary Amines | -CH₂NR₂ | n-BuLi | Moderate directing group, traditionally applied in DoM. | wikipedia.org |

C-H Activation Methodologies for Aryl Fluorination

Transition metal-catalyzed C-H activation has become a cornerstone of modern synthesis, enabling the direct functionalization of otherwise inert C-H bonds. rsc.org For the ortho-fluorination of anilines, palladium catalysis is frequently employed. beilstein-journals.org In these systems, a directing group on the aniline nitrogen coordinates to the palladium center, forming a cyclometalated intermediate that positions the catalyst proximal to the ortho C-H bond. rsc.org This chelation assistance facilitates the selective C-H cleavage. bath.ac.uk

The catalytic cycle often involves a Pd(II)/Pd(IV) mechanism. rsc.org After the initial C-H activation, an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, delivers the fluorine atom via an oxidative addition step to form a high-valent Pd(IV)-fluoride species. beilstein-journals.org Reductive elimination then forges the C-F bond and regenerates the active Pd(II) catalyst. rsc.org The directing group is crucial for both reactivity and regioselectivity, with various N-heterocycles and amide-based groups having been successfully utilized. beilstein-journals.orgrsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The synthesis of highly substituted anilines like this compound requires careful optimization of reaction parameters to maximize yield and minimize side products. Key factors include the choice of catalyst, ligands, solvent, and temperature, all of which can profoundly influence the reaction outcome. researchgate.netresearchgate.net

Catalyst Systems and Ligand Effects

The selection of the catalyst and its associated ligands is paramount in C-H functionalization and cross-coupling reactions. nih.govmit.edu In palladium-catalyzed reactions for aniline synthesis, the ligand's electronic and steric properties are critical. nih.gov Bulky, electron-rich phosphine ligands, for example, are often effective in promoting the desired coupling. mit.edu

For copper-mediated reactions, the ligand architecture can also be tailored to enhance reactivity and selectivity. mdpi.com Tridentate Schiff base ligands have been developed for copper-catalyzed C-N bond formation, offering a tunable platform for sustainable synthesis. mdpi.com In some Pd-catalyzed C-H arylations of unprotected anilines, specialized cooperating ligands like [2,2′-bipyridin]-6(1H)-one have been shown to drive chemoselectivity, favoring C-H activation over competing N-arylation (Buchwald-Hartwig amination). acs.org The choice of ligand can create a specific chiral pocket around the metal, which is crucial for asymmetric catalysis and can influence reaction rates. europa.eu

Table 3: Influence of Catalyst and Ligand Systems in Aniline Synthesis

| Catalyst System | Ligand Type | Reaction Type | Key Effect | Source(s) |

|---|---|---|---|---|

| Pd(OAc)₂ | [2,2′-bipyridin]-6(1H)-one | Ortho-C–H Arylation | Suppresses N-arylation; drives chemoselectivity. | acs.org |

| Pd(OAc)₂ | DPEphos | Buchwald-Hartwig Amination | Highly active for coupling anilines with aryl bromides, tolerates steric hindrance. | mit.edu |

| Co₂(CO)₈ | tert-BuPy-Xantphos | Hydroaminomethylation | High regioselectivity (n/iso) and activity. | d-nb.info |

| Cu(OTf)₂ | (NNN)-Tridentate (PQM) | N-H Insertion | Facilitates C-N bond formation from anilines and diazo compounds. | mdpi.com |

| Pd(II)-NHC | Anilines | Suzuki–Miyaura Coupling | Anilines act as stabilizing, tunable ligands for the Pd(II) precatalyst. | nih.gov |

Solvent Systems and Temperature Control

The choice of solvent and the control of reaction temperature are fundamental parameters for optimizing chemical reactions. cem.com Solvents can influence reaction rates and selectivity by solvating reactants, intermediates, and transition states differently. rroij.com In copper-mediated fluoro-deamination, acetonitrile is a commonly used solvent. acs.org For some C-H amination reactions, high-boiling solvents like 1,2-dichlorobenzene (B45396) are necessary to reach the required reaction temperatures, such as 115 °C, as lower temperatures can completely halt the reaction. rsc.org

Temperature control is critical for managing reaction kinetics and thermodynamics. In the gas-phase hydrogenation of nitrobenzene to aniline, selectivity decreases at higher temperatures (e.g., from 97% at 60°C to 68% at 180°C for one catalyst system) due to over-reduction byproducts. nih.gov In other cases, high temperatures are required to overcome activation barriers, such as the thermal decomposition of sodium chlorodifluoroacetate (180–190 °C) to generate difluorocarbene. beilstein-journals.org The use of microwave irradiation can be an effective method for rapidly achieving high temperatures and pressures, often accelerating reactions that are slow under conventional heating. cem.com Ionic liquids are also explored as solvents due to their high polarity, thermal stability, and ability to dissolve a wide range of compounds. cem.comresearchgate.net

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(1,1-difluoropropyl)-5-methyl bath.ac.ukresearchgate.netCurrent time information in Chatham County, US.triazolo[1,5-a]pyrimidin-7-ol |

| Acetonitrile |

| Amyl nitrite |

| Aniline |

| n-Butyllithium |

| s-Butyllithium |

| t-Butyllithium |

| 1,2-Dichlorobenzene |

| N-fluorobenzenesulfonimide (NFSI) |

| Nitrobenzene |

| Palladium(II) acetate |

| Selectfluor |

| tert-Butyl nitrite (tBuONO) |

| DPEphos |

| tert-BuPy-Xantphos |

| [2,2′-bipyridin]-6(1H)-one |

| (E)-1-(pyridin-2-yl)-N-(quinolin-8-yl)methanimine (PQM) |

| Copper(I) trifluoromethanesulfonate (B1224126) (Cu(OTf)) |

| Potassium trifluoromethanesulfonate (KOTf) |

| Tetrabutylammonium trifluoromethanesulfonate (TBAOTf) |

| Sodium chlorodifluoroacetate |

| Ionic Liquids |

| 1,2-bis(diphenylphosphino)ethane (dppe) |

Mechanistic Investigations of 2 1,1 Difluoropropyl Aniline Synthesis

Proposed Reaction Mechanisms for Key Synthetic Steps

The formation of 2-(1,1-Difluoropropyl)aniline typically involves two critical transformations: the introduction of the 1,1-difluoropropyl moiety onto an aromatic ring and the subsequent or concurrent formation of the aniline (B41778) group. The specific mechanisms can vary depending on the chosen synthetic route and reagents.

Elucidation of Fluorine-Containing Moiety Introduction Mechanisms

The introduction of a difluoromethyl or a related difluoroalkyl group is a key step in organofluorine chemistry. cas.cn Several strategies exist for installing the 1,1-difluoropropyl group. One common approach involves the use of difluorocarbene (:CF2), which can be generated from various precursors. beilstein-journals.org For instance, the thermal decomposition of sodium chlorodifluoroacetate or the reaction of halodifluoromethanes with a strong base can produce difluorocarbene. beilstein-journals.org This highly reactive intermediate can then undergo addition to a suitable precursor.

Another strategy involves nucleophilic difluoromethylation. Reagents like [difluoro(phenylthio)methyl]trimethylsilane (Me3SiCF2SPh) can act as a source of a nucleophilic "CF2SPh" group upon activation with a fluoride (B91410) ion source, such as cesium fluoride (CsF). cas.cn This nucleophile can then displace a leaving group on a suitable electrophile. The resulting phenylthio-difluoromethylated product can be further transformed into the desired difluoromethyl group. cas.cn

The direct introduction of a 1,1-difluoroethyl group (a close analogue to the 1,1-difluoropropyl group) has also been explored using reagents like MeCF2SO2Cl under photoredox catalysis. frontiersin.org The proposed mechanism involves the generation of a CF2Me radical, which then adds to the substrate. frontiersin.org

Table 1: Reagents for Introduction of Fluorine-Containing Moieties

| Reagent/Method | Proposed Intermediate/Mechanism | Reference |

|---|---|---|

| Halodifluoromethanes + Base | Difluorocarbene (:CF2) addition | beilstein-journals.org |

| Me3SiCF2SPh + CsF | Nucleophilic substitution with a "CF2SPh" anion | cas.cn |

| MeCF2SO2Cl + Photocatalyst | Radical addition of a CF2Me radical | frontiersin.org |

Insights into Anilination Reaction Pathways

The formation of the aniline moiety can be achieved through various methods, each with its own mechanistic pathway. A classic method is the reduction of a nitro group. chemguide.co.uk For instance, the reduction of a nitroaromatic compound using metals like tin in the presence of a strong acid (e.g., concentrated HCl) proceeds through the formation of a phenylammonium ion, which is then neutralized with a base to yield the aniline. chemguide.co.uk

Another important anilination reaction is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction typically involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the aniline product and regenerate the Pd(0) catalyst.

The Hofmann rearrangement provides an alternative route where a primary amide is treated with a halogen and a strong base to yield a primary amine with one less carbon atom. The mechanism involves the formation of an N-haloamide, which then rearranges to an isocyanate intermediate that is subsequently hydrolyzed to the amine.

The Gabriel synthesis offers a method for preparing primary amines from alkyl halides, avoiding overalkylation. masterorganicchemistry.com It utilizes phthalimide (B116566) as a protected form of ammonia (B1221849). masterorganicchemistry.com The phthalimide anion acts as a nucleophile, attacking the alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically using hydrazine, to release the primary amine. masterorganicchemistry.com

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for understanding the factors that control the speed of a chemical reaction. For the synthesis of this compound, the rate-determining step can vary depending on the specific synthetic route.

In reactions involving nucleophilic aromatic substitution, the rate is often dependent on the concentration of both the nucleophile and the aromatic substrate. The nature of the leaving group and the electronic properties of the aromatic ring (i.e., the presence of electron-withdrawing or electron-donating groups) significantly influence the reaction rate.

For catalytic reactions, such as the Buchwald-Hartwig amination, the rate law can be more complex. Kinetic studies of platinum-catalyzed hydroamination of olefins with sulfonamides, a related transformation, have shown a rate law of rate = k[obs][Pt][sulfonamide], suggesting that the attack of the sulfonamide on the platinum-coordinated olefin is the rate-determining step. nih.gov Similar principles may apply to related anilination reactions.

In radical reactions, the rate is influenced by the efficiency of radical generation, the rate of radical addition to the substrate, and the rates of any competing side reactions.

Isolation and Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. rsc.org Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are powerful tools for this purpose. rsc.orgfu-berlin.denih.gov

In many reactions, intermediates are highly reactive and present in low concentrations, making their isolation and characterization challenging. fu-berlin.de However, in some cases, intermediates can be trapped or observed under specific conditions. For example, in the synthesis of related compounds, intermediates such as imines have been suggested and, in some cases, their presence inferred through control experiments. researchgate.net

The use of advanced mass spectrometry techniques, such as electrospray ionization-mass spectrometry (ESI-MS), has been employed to study the role of catalysts and identify key intermediates in reactions like the aza-Michael addition. scielo.br Spectroscopic analysis can confirm the structure of these transient species and provide direct support for a proposed mechanistic pathway.

Table 2: Spectroscopic Techniques for Intermediate Characterization

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Provides detailed structural information about the connectivity of atoms. |

| Mass Spectrometry | Determines the mass-to-charge ratio of ions, helping to identify the molecular weight of intermediates. |

| IR Spectroscopy | Identifies functional groups present in a molecule. |

| UV-Vis Spectroscopy | Can be used to monitor the formation and decay of colored intermediates. |

Transition State Analysis in this compound Formation

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov Understanding the structure and energy of the transition state is fundamental to explaining reaction rates and selectivity. Computational methods, such as Density Functional Theory (DFT), are often used to model transition states. nih.govrsc.org

For a reaction like the SNAr (nucleophilic aromatic substitution) pathway that could be involved in anilination, the transition state, often referred to as a Meisenheimer complex, involves the formation of a new bond between the nucleophile and the aromatic ring, temporarily disrupting the aromaticity. The stability of this intermediate is influenced by the ability of the ring to delocalize the negative charge.

In pericyclic reactions, such as a potential sigmatropic rearrangement during the introduction of the side chain, the transition state involves a cyclic arrangement of atoms. The stereochemical outcome of such reactions is often dictated by the orbital symmetry rules, as described by Woodward and Hoffmann.

For catalytic reactions, the transition state involves the substrate, the catalyst, and potentially other reagents. nih.gov The geometry of the transition state can explain the observed stereoselectivity in asymmetric catalysis. For instance, in a rhodium-catalyzed allylic amination, the coordination of the catalyst to the substrate dictates the facial selectivity of the nucleophilic attack. nih.gov Computational studies can help visualize these transition state structures and rationalize the experimental outcomes. researchgate.net In some rearrangements, an aniline dication-like transition state has been proposed based on computational analysis. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 1,1 Difluoropropyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of fluorinated organic compounds. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information. huji.ac.il

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of the fluorine atoms in the 2-(1,1-Difluoropropyl)aniline molecule is highly indicative of the local electronic environment.

Table 1: Predicted ¹⁹F NMR Chemical Shift for this compound

| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) | Predicted Shift for this compound |

|---|

Data based on general ranges for difluoroalkyl groups. ucsb.edu

Spin-spin coupling between fluorine and nearby proton (¹H) or carbon (¹³C) nuclei provides critical information about molecular connectivity. These coupling constants (J-values) are transmitted through chemical bonds, and their magnitudes are dependent on the number of intervening bonds. huji.ac.iluoa.gr

¹H-¹⁹F Coupling: In the ¹H NMR spectrum, the methylene (B1212753) protons (-CH₂-) adjacent to the CF₂ group would appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). Similarly, the ¹⁹F NMR signal for the CF₂ group would be split into a triplet by the adjacent methylene protons. The terminal methyl (-CH₃) protons would not show significant coupling to the fluorine atoms as they are four bonds away (⁴JHF), which is typically very small or zero.

¹³C-¹⁹F Coupling: The ¹³C NMR spectrum provides even more detailed structural confirmation. The carbon of the difluoro group (C1' of the propyl chain) will exhibit a large one-bond coupling constant (¹JCF), appearing as a triplet. The adjacent carbon atoms (C2' and C2 of the aromatic ring) will show smaller two-bond couplings (²JCF), and carbons further away will display even smaller long-range couplings. rsc.org These long-range couplings can be crucial for confirming the substitution pattern on the aromatic ring. scispace.comresearchgate.net

Table 2: Predicted NMR Coupling Patterns and Constants for this compound

| Nuclei | Coupling Type | Expected Multiplicity in Spectrum of First Nucleus | Typical Magnitude (Hz) | Structural Information |

|---|---|---|---|---|

| CH₂-CF₂ | ²JHF | Triplet | 10 - 20 | Confirms adjacency of CH₂ and CF₂ groups |

| CH₂ -CF₂ | ²JHF | Triplet | 10 - 20 | Confirms adjacency of CH₂ and CF₂ groups |

| C F₂ | ¹JCF | Triplet | 230 - 260 | Identifies the carbon directly bonded to two fluorine atoms |

| C -CF₂ | ²JCF | Triplet | 20 - 40 | Confirms connectivity between the propyl chain and the aromatic ring |

| C H₂-CF₂ | ²JCF | Triplet | 20 - 30 | Confirms connectivity within the propyl side chain |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the aromatic region, cross-peaks would be observed between H3-H4, H4-H5, and H5-H6, establishing the sequence of protons on the substituted ring. A correlation between the methylene and methyl protons of the propyl chain would also be visible. libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in both the aromatic ring and the propyl side chain. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. iium.edu.my Key correlations would include:

A three-bond correlation from the methylene protons (-CH₂-) of the propyl chain to the C2 carbon of the aromatic ring, definitively proving the attachment point of the side chain.

Correlations from the aromatic proton H6 to carbons C2 and C4, confirming the 1,2- (ortho) substitution pattern. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govnih.gov For this compound (C₉H₁₁F₂N), the calculated monoisotopic mass provides a definitive confirmation of its molecular formula.

Calculated Exact Mass:

Formula: C₉H₁₁F₂N

Monoisotopic Mass: 171.0860 u

Under ionization conditions, typically electron ionization (EI), the molecule will fragment in a predictable manner based on the strengths of its chemical bonds and the stability of the resulting fragments. The fragmentation pathway provides a fingerprint that further confirms the structure.

Plausible Fragmentation Pathways:

Alpha-Cleavage: The most favorable cleavage is often adjacent to the aromatic ring and the nitrogen atom. Loss of an ethyl radical (•CH₂CH₃) from the propyl side chain would result in a stable benzylic cation.

[M - C₂H₅]⁺: m/z = 142.05

Loss of HF: Fluorinated compounds can lose hydrogen fluoride (B91410) (HF).

[M - HF]⁺: m/z = 151.08

Cleavage of the C-N bond: Scission of the bond between the aromatic ring and the nitrogen atom can occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Formula | m/z (Monoisotopic) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₉H₁₁F₂N]⁺ | 171.09 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₇H₆F₂N]⁺ | 142.05 | Loss of ethyl radical |

| [M - HF]⁺ | [C₉H₁₀FN]⁺ | 151.08 | Loss of hydrogen fluoride |

X-ray Crystallography for Solid-State Molecular Architecture of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.com While specific crystallographic data for this compound itself is not readily found in the literature, the technique's application to a suitable derivative would provide unparalleled structural detail.

Should a single crystal be grown, the analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-F, C-H) and angles, confirming the geometry of the aniline (B41778) ring and the tetrahedral arrangement around the sp³ carbons of the propyl chain.

Conformation: The dihedral angle between the plane of the aromatic ring and the C-C-C backbone of the propyl group would be determined, revealing the preferred conformation of the side chain relative to the ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, highlighting non-covalent interactions such as hydrogen bonding (involving the -NH₂ group) and potential dipole-dipole interactions involving the highly polar C-F bonds.

Vibrational Spectroscopy (IR, FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com The resulting spectrum provides a characteristic fingerprint, allowing for the identification of functional groups. The techniques are often complementary; some vibrations that are strong in IR are weak in Raman, and vice-versa. spectroscopyonline.com

N-H Vibrations: The primary amine group (-NH₂) will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. materialsciencejournal.org An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. nsf.gov

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. The pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, as well as out-of-plane C-H bending bands below 900 cm⁻¹, can help confirm the ortho-substitution pattern.

C-F Vibrations: The C-F stretching modes are typically very strong in the IR spectrum and occur in the 1000-1200 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in strong, distinct asymmetric and symmetric stretching bands.

C-N Vibrations: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. materialsciencejournal.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 2960 | Medium |

| N-H Scissoring (Bend) | -NH₂ | 1600 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Ar-N | 1250 - 1350 | Medium |

| C-F Stretch | -CF₂- | 1000 - 1200 | Very Strong |

These frequencies are based on typical ranges for the specified functional groups in similar molecular environments. spectroscopyonline.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable for chiral derivatives)

While this compound itself is not chiral, the introduction of a chiral center in its derivatives opens the door for the application of chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), for the determination of enantiomeric excess (ee). These techniques are instrumental in stereochemical analysis, providing information on the three-dimensional arrangement of atoms in a molecule. wikipedia.orgresearchgate.net

The fundamental principle behind chiroptical spectroscopy lies in the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org For a molecule to be analyzed by these techniques, it must be chiral and possess a chromophore that absorbs ultraviolet-visible (UV-Vis) light in an accessible spectral range. nih.gov In the case of chiral derivatives of this compound, the aniline moiety serves as an inherent chromophore.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. nih.govnih.gov The sign and magnitude of the Cotton effect are directly related to the absolute configuration and the concentration of the enantiomers in a sample. nih.gov

For a hypothetical chiral derivative of this compound, the enantiomeric excess can be determined by first obtaining the CD spectra of the pure enantiomers. The spectrum of a non-racemic mixture will exhibit a CD signal with an amplitude that is directly proportional to the enantiomeric excess. nih.gov By creating a calibration curve that plots the CD signal intensity at a specific wavelength (typically the wavelength of maximum absorption, λmax) against known enantiomeric excess values, the 'ee' of an unknown sample can be accurately determined. nih.gov

Illustrative Data for Enantiomeric Excess Determination using Circular Dichroism

The following table provides a hypothetical representation of data that could be obtained for a chiral derivative of this compound.

| Sample | Enantiomeric Excess (%) | Molar Ellipticity ([θ]) at λmax (deg·cm²·dmol⁻¹) |

| Pure (+)-enantiomer | 100 | +15,000 |

| Pure (-)-enantiomer | -100 | -15,000 |

| Mixture 1 | 75 | +11,250 |

| Mixture 2 | 50 | +7,500 |

| Mixture 3 | 25 | +3,750 |

| Racemic Mixture | 0 | 0 |

| Unknown Sample | To be determined | +9,000 |

From the data in the table, the enantiomeric excess of the unknown sample can be calculated to be 60%.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgresearchgate.net An ORD spectrum plots the specific rotation ([α]) against the wavelength. Similar to CD spectroscopy, ORD spectra of chiral molecules exhibit Cotton effects in the regions of absorption. nih.gov The variation of specific rotation with wavelength provides information about the stereochemistry of the molecule. wikipedia.org

The determination of enantiomeric excess using ORD follows a similar principle to that of CD. The specific rotation of a sample is proportional to the relative concentrations of the enantiomers. By measuring the specific rotation of a sample at a wavelength where the rotation is significant and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Hypothetical ORD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Specific Rotation ([α]) of (+)-enantiomer | Specific Rotation ([α]) of (-)-enantiomer | Specific Rotation ([α]) of a 50% ee mixture |

| 589 (D-line) | +45.0° | -45.0° | +22.5° |

| 436 | +98.0° | -98.0° | +49.0° |

| 365 | +185.0° | -185.0° | +92.5° |

| 313 | +350.0° | -350.0° | +175.0° |

| 297 | +480.0° | -480.0° | +240.0° |

In instances where the chiral derivative of this compound lacks a strong chromophore or when the analysis is complicated by overlapping signals, derivatization with a chiral auxiliary can be employed. This creates diastereomers with distinct chiroptical properties, facilitating the determination of enantiomeric excess.

Reactivity and Derivatization Pathways of 2 1,1 Difluoropropyl Aniline

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine makes it a key center for reactivity, readily participating in reactions with various electrophiles.

Acylation and Sulfonylation Reactions

The primary amine of 2-(1,1-difluoropropyl)aniline can be readily acylated and sulfonylated. Acylation involves the reaction with an acylating agent, such as an acyl halide or anhydride (B1165640), to form an amide. A common example is the reaction with acetic anhydride to produce the corresponding acetanilide (B955). vedantu.com This transformation is often employed as a strategy to moderate the high reactivity of the aniline (B41778) ring towards electrophilic substitution, as the resulting acetamido group is less activating than the amino group. doubtnut.comlibretexts.org

Sulfonylation proceeds in a similar manner, reacting the aniline with a sulfonyl halide (e.g., benzenesulfonyl chloride) in the presence of a base to yield a sulfonamide. nih.gov These reactions are fundamental in synthetic chemistry for protecting the amine group or for creating molecules with specific biological or material properties. rsc.org

| Reaction Type | Reactant | Reagent(s) | Product |

| Acylation | This compound | Acetic anhydride, (CH₃CO)₂O | N-(2-(1,1-Difluoropropyl)phenyl)acetamide |

| Sulfonylation | This compound | Benzenesulfonyl chloride, C₆H₅SO₂Cl, Base (e.g., Pyridine) | N-(2-(1,1-Difluoropropyl)phenyl)benzenesulfonamide |

Alkylation and Arylation of the Nitrogen Atom

The nitrogen atom of this compound can undergo both alkylation and arylation to form secondary or tertiary amines. N-alkylation can be achieved using alkyl halides, though controlling the degree of alkylation and preventing side reactions on the ring can be challenging. researchgate.net

N-arylation, the formation of a C-N bond between the aniline nitrogen and an aryl group, is often accomplished using transition metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination. nih.govorganic-chemistry.org These methods provide efficient routes to diarylamines, which are important structures in medicinal chemistry and materials science. Specialized conditions using palladium catalysts with specific ligands allow for the coupling of fluoroalkylamines with aryl halides. nih.govrsc.org

| Reaction Type | Reactant | Reagent(s) | Product |

| N-Alkylation | This compound | Methyl iodide, CH₃I | N-Methyl-2-(1,1-difluoropropyl)aniline |

| N-Arylation | This compound | Bromobenzene, C₆H₅Br, Palladium catalyst, Base | N-Phenyl-2-(1,1-difluoropropyl)aniline |

Diazotization and Subsequent Transformations (e.g., Azo Dye Synthesis with Derivatives)

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). vedantu.com The resulting product is an arenediazonium salt, a highly versatile synthetic intermediate. organic-chemistry.orgquora.com

The diazonium salt is a potent electrophile and can react with electron-rich aromatic compounds, such as phenols or other anilines, in a process known as azo coupling. unb.caekb.eg This electrophilic aromatic substitution reaction yields azo compounds, which are often highly colored and form the basis of many synthetic dyes. scispace.comicrc.ac.ir The specific color of the resulting azo dye depends on the extended conjugation of the molecular structure, including the nature of the coupling partner. scispace.com

| Reaction Stage | Reactant(s) | Reagent(s) | Intermediate/Product |

| Diazotization | This compound | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5 °C | 2-(1,1-Difluoropropyl)benzenediazonium chloride |

| Azo Coupling | 2-(1,1-Difluoropropyl)benzenediazonium chloride + Phenol | Base | 2-(1,1-Difluoropropyl)-6-((4-hydroxyphenyl)diazenyl)benzene (Example Product) |

Electrophilic Aromatic Substitution on the Aniline Ring

The benzene (B151609) ring of this compound is activated towards electrophilic attack, and the regiochemical outcome of these substitutions is controlled by the directing effects of the two substituents.

Regioselectivity Directed by the Amino and Difluoropropyl Groups

The regioselectivity of electrophilic aromatic substitution (EAS) is determined by the electronic properties of the substituents already present on the benzene ring. masterorganicchemistry.com In this compound, two competing effects are at play:

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. libretexts.orgbyjus.com Through resonance, its lone pair of electrons increases the electron density on the aromatic ring, particularly at the positions ortho and para to it, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at these sites. lkouniv.ac.in

1,1-Difluoropropyl Group [-C(F₂)CH₂CH₃]: The difluoropropyl group is a deactivating group due to the strong electron-withdrawing inductive effect (-I) of the two highly electronegative fluorine atoms. libretexts.org Such electron-withdrawing alkyl groups are typically meta-directors. lkouniv.ac.in

When both groups are present, the powerful activating and directing effect of the amino group dominates the weaker deactivating effect of the difluoropropyl group. lkouniv.ac.in The amino group at position 1 directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho). Since position 2 is blocked by the difluoropropyl group, substitution is strongly favored at the para position (position 4) and the available ortho position (position 6). The meta-directing effect of the difluoropropyl group at position 2 also favors substitution at positions 4 and 6, reinforcing this regiochemical outcome.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ | 1 | +R > -I (Resonance donation) | Strongly Activating | Ortho, Para (positions 4 & 6) |

| -C(F₂)CH₂CH₃ | 2 | -I (Inductive withdrawal) | Deactivating | Meta (positions 4 & 6) |

Halogenation, Nitration, and Sulfonation Studies

Based on the directing effects, specific EAS reactions on this compound are expected to yield products substituted at the 4- and 6-positions.

Halogenation: The reaction of anilines with halogens like bromine is typically rapid and can occur without a Lewis acid catalyst, often leading to poly-substitution. byjus.comwvu.edu For this compound, bromination would be expected to produce a mixture of 4-bromo- and 6-bromo- derivatives, potentially leading to the 4,6-dibromo product under harsh conditions. To achieve monosubstitution, the reactivity of the amine is usually moderated by converting it to an acetanilide first. libretexts.org

Nitration: Direct nitration of anilines using a mixture of concentrated nitric acid and sulfuric acid is complex. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.comyoutube.com This leads to a significant amount of the meta-nitro product alongside oxidation byproducts. The standard protocol to avoid this involves protecting the amino group via acylation, performing the nitration (which will then favor the para product), and finally hydrolyzing the amide to restore the amine group. libretexts.org

Sulfonation: Treatment of this compound with concentrated sulfuric acid would lead to the formation of anilinium hydrogen sulfate. Heating this salt causes it to rearrange, resulting in electrophilic substitution of a sulfonic acid group (-SO₃H) onto the ring, primarily at the sterically accessible and electronically favored para position (position 4). byjus.com

| Reaction | Reagent(s) | Typical Conditions | Expected Major Product(s) |

| Halogenation | Br₂ in H₂O or CH₃COOH | Room Temperature | 4-Bromo-2-(1,1-difluoropropyl)aniline and 6-Bromo-2-(1,1-difluoropropyl)aniline |

| Nitration (via Acetanilide) | 1. Acetic Anhydride 2. HNO₃, H₂SO₄ 3. H⁺/H₂O or OH⁻/H₂O | 0-10 °C for nitration | 4-Nitro-2-(1,1-difluoropropyl)aniline |

| Sulfonation | Concentrated H₂SO₄ | High Temperature (~180-200 °C) | 4-Amino-3-(1,1-difluoropropyl)benzenesulfonic acid |

Reactions Involving the Difluoropropyl Moiety

The gem-difluoroalkane unit is generally stable, yet its reactivity can be harnessed under specific conditions. The C-F bond is the strongest single bond to carbon, but its activation can lead to valuable molecular transformations.

The benzylic position of the 1,1-difluoropropyl group renders the C-F bonds susceptible to activation, albeit under forcing conditions. While direct nucleophilic substitution of fluoride (B91410) is difficult, transformations can be initiated by leveraging modern synthetic methods. The general property of α-fluoroalkylamines includes the high mobility of the α-fluorine atoms fluorine1.ru.

Potential transformations are often inferred from studies on analogous compounds, such as those containing trifluoromethyl groups. For instance, visible-light photoredox catalysis has emerged as a powerful tool for C-F bond activation mdpi.com. This strategy can generate α,α-difluorobenzyl radicals from trifluoromethyl arenes, which can then participate in further reactions mdpi.comnih.gov. It is plausible that this compound could undergo similar single-fluoride abstraction to generate a radical intermediate for subsequent functionalization.

Another potential pathway involves Lewis acid-promoted activation. Studies on 2-trifluoromethyl-1-alkenes have shown that treatment with a Lewis acid like EtAlCl₂ can induce a selective SN1'-type reaction through the elimination of a single fluoride ion to form 1,1-difluoro-1-alkenes scirp.org. This suggests that under appropriate Lewis acidic conditions, the difluoropropyl group could potentially be transformed. Furthermore, light-driven C-F bond activation has been used to convert trifluoromethylaromatic compounds into difluoromethyl bicyclo[1.1.1]pentanes (BCPs), highlighting a pathway for defluorinative coupling nih.gov.

Remote C-H functionalization enables the modification of the aromatic ring at positions that are not easily accessible through classical electrophilic substitution. In the case of this compound, the aniline group itself, or a derivative thereof, can act as a directing group to guide a catalyst to a remote C-H bond.

Transition-metal-catalyzed reactions have been developed for the meta- and para-selective functionalization of aniline scaffolds nih.govnih.govrsc.org. For example, ruthenium-catalyzed reactions can achieve para-C-H difluoromethylation of anilides nih.gov. By employing a removable nitrile-containing template, palladium-catalyzed meta-C-H olefination of aniline derivatives has been accomplished, often accelerated by microwave irradiation rsc.org. These strategies could theoretically be applied to functionalize the C-4 or C-6 positions of this compound, providing access to derivatives that would be challenging to synthesize otherwise. The choice of catalyst, ligand, and directing group is crucial for controlling the regioselectivity of these transformations acs.org.

Cross-Coupling Reactions and Aniline Coupling Partners

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. Derivatives of this compound are valuable substrates for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for constructing new carbon-carbon bonds. These reactions typically involve the coupling of an organohalide or triflate with an organoboron reagent (Suzuki) or a terminal alkyne (Sonogashira) wikipedia.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org. To employ these methods, a halogenated derivative of this compound, such as 4-bromo-2-(1,1-difluoropropyl)aniline or 5-iodo-2-(1,1-difluoropropyl)aniline, is required as the electrophilic partner.

The Suzuki-Miyaura coupling is particularly versatile for creating biaryl structures scirp.orgnih.gov. Research has shown that even challenging substrates like unprotected ortho-bromoanilines can undergo efficient Suzuki coupling with a variety of boronic esters, including benzyl, alkyl, aryl, and heteroaromatic partners nih.gov. The use of specialized palladium precatalysts, such as those incorporating bulky phosphine (B1218219) ligands like CataCXium A, has proven effective for these transformations, often proceeding in good to excellent yields nih.gov.

The Sonogashira reaction provides a direct route to aryl alkynes wikipedia.orgorganic-chemistry.org. Copper(I) is often used as a co-catalyst alongside palladium wikipedia.orgrsc.org. Protocols have been developed for the efficient Sonogashira coupling of o-iodoanilines with terminal alkynes under relatively mild conditions organic-chemistry.orgnih.gov. These methods demonstrate broad substrate scope, tolerating various functional groups on both the aniline and the alkyne coupling partner.

| Coupling Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | ortho-Bromoaniline derivative | Benzyl boronic ester | CataCXium A Pd G3 | K₃PO₄ / 2-MeTHF | 91% | nih.gov |

| Suzuki-Miyaura | ortho-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | Low (11%) | nih.gov |

| Sonogashira | ortho-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ | DBU / 120°C | >99% | nih.gov |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Good-Excellent | scirp.org |

The amino group of this compound can act as a nucleophile in C-N and C-O bond-forming reactions. The Buchwald-Hartwig amination is a palladium-catalyzed method for coupling amines with aryl halides or triflates and represents a major tool for the synthesis of complex diarylamines. organic-chemistry.orgwikipedia.orgbeilstein-journals.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be used to form C-N (Goldberg reaction) and C-O bonds, though it often requires higher temperatures than its palladium-catalyzed counterparts. wikipedia.orgorganic-chemistry.org In these reactions, this compound would be coupled with a suitable aryl halide to yield N-aryl derivatives. The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphines being common in Buchwald-Hartwig reactions and diamine or phenanthroline ligands often used in Ullmann condensations. wikipedia.orgwikipedia.org

A particularly powerful derivatization pathway involves an intramolecular C-N bond formation. If this compound first undergoes a Suzuki coupling to generate a 2-amino-2'-substituted-biphenyl derivative, this intermediate can then undergo cyclization to form a substituted carbazole. organic-chemistry.orgnih.gov These cyclizations can be catalyzed by palladium or copper, or even proceed via photostimulated radical mechanisms under metal-free conditions. organic-chemistry.orgresearchgate.netconicet.gov.ar This tandem approach allows for the construction of complex, rigid heterocyclic scaffolds from simple starting materials.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Bromide | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene, 100°C | Diarylamine | researchgate.net |

| Ullmann Condensation | Aryl Iodide | Aniline | CuI / Phenanthroline | K₂CO₃ / DMF | Diarylamine | wikipedia.org |

| Intramolecular C-N Cyclization | 2-Amino-2'-chlorobiphenyl | - | Photostimulated (hv) | t-BuOK / DMSO | Carbazole | conicet.gov.ar |

| Intramolecular C-N Cyclization | 2-Acetaminobiphenyl | - | Pd(OAc)₂ / Cu(OAc)₂ | O₂ / Toluene, 120°C | N-Acetylcarbazole | nih.gov |

Computational and Theoretical Chemistry Studies of 2 1,1 Difluoropropyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 2-(1,1-difluoropropyl)aniline. These calculations solve approximations of the Schrödinger equation to find the optimal arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of aniline (B41778) derivatives due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net Methods such as the B3LYP functional, paired with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netresearchgate.netbohrium.com For analogous compounds like 2-fluoroaniline, DFT has been successfully used to derive accurate equilibrium geometries that show excellent agreement with experimental data. umanitoba.ca

A DFT optimization of this compound would yield key structural parameters. The presence of the electron-withdrawing difluoropropyl group at the ortho position is expected to influence the geometry of the benzene (B151609) ring and the pyramidalization of the amino group. researchgate.net The C-N bond length, a key indicator of π-conjugation between the amino lone pair and the aromatic ring, is particularly sensitive to substituent effects. wikipedia.org

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ring)-N | ~1.40 Å |

| Bond Length | C(ring)-C(propyl) | ~1.51 Å |

| Bond Length | C(propyl)-F | ~1.38 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-N-H | ~113° |

| Dihedral Angle | H-N-C-C | ~35° |

Note: These values are illustrative and represent typical results expected from a DFT/B3LYP calculation.

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. researchgate.net While more computationally demanding than DFT, these methods provide a valuable benchmark for electronic structure and energy calculations. umanitoba.ca In studies of related fluorinated compounds, MP2 has been used to refine conformational analyses and provide high-quality reference data. nih.gov For this compound, ab initio calculations would be particularly useful for verifying the energies of different conformers and the heights of rotational barriers.

Conformational Analysis and Rotational Barriers of the Difluoropropyl Group

The flexibility of the 1,1-difluoropropyl substituent introduces conformational complexity. Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov The primary focus of a conformational analysis of this compound would be the rotation around two key single bonds: the C(ring)–C(propyl) bond and the Cα–Cβ bond within the propyl chain.

Computational methods can map the potential energy surface by systematically rotating these bonds. This analysis identifies the lowest-energy conformers (ground states) and the transition states that separate them. The energy difference between a ground state and a transition state defines the rotational barrier. researchgate.net DFT methods, such as wB97X-D or M06-2X, are well-suited for calculating these barriers. semanticscholar.orgmedjchem.comxjournals.com Studies on similar substituted aromatic compounds have shown that ortho-substituents can create significant steric hindrance, leading to substantial rotational barriers. colostate.edu The interaction between the amino group's hydrogens and the fluorine atoms of the propyl group would be a critical factor in determining the most stable conformations.

Table 2: Illustrative Conformational Analysis Results for this compound

| Conformer | Relative Energy (kJ/mol) | Rotational Barrier (C-C bond) (kJ/mol) |

|---|---|---|

| Global Minimum | 0.0 | ~15 - 25 |

| Local Minimum | 5.2 |

Note: Values are representative of what would be expected from DFT calculations, illustrating the energy differences between stable conformers and the barrier to their interconversion.

Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netmdpi.com By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov This analysis allows for the confident assignment of vibrational modes, such as N-H stretches, aromatic C-H stretches, and the characteristic C-F stretches from the difluoropropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov Calculated shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning signals in complex experimental NMR spectra and for confirming the structure of the molecule. nih.gov

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopy | Parameter | Calculated Value | Expected Experimental Value |

|---|---|---|---|

| IR | ν(N-H) stretch | ~3450-3550 cm⁻¹ | ~3350-3450 cm⁻¹ |

| IR | ν(C-F) stretch | ~1100-1200 cm⁻¹ | ~1050-1150 cm⁻¹ |

| ¹H NMR | δ(N-H₂) | ~3.5-4.5 ppm | ~3.5-4.5 ppm |

| ¹³C NMR | δ(C-F₂) | ~120-130 ppm | ~115-125 ppm |

Reactivity Predictions and Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. unesp.brnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. irjweb.comkashanu.ac.ir A small HOMO-LUMO gap generally signifies higher reactivity. semanticscholar.org For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen lone pair, while the LUMO is distributed over the aromatic ring. researchgate.netresearchgate.net The electron-withdrawing difluoropropyl group is expected to lower the energy of both orbitals and potentially influence their spatial distribution. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO – EHOMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity profile. nih.govirjweb.com

Table 4: Calculated Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.55 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.20 |

| Electrophilicity Index (ω) | 1.93 |

Note: Values are representative examples derived from DFT calculations.

Solvation Models and Environmental Effects on Molecular Behavior

Reactions are most often carried out in solution, making it crucial to account for the effects of the solvent. Computational chemistry employs both explicit and implicit solvation models to simulate these effects. wikipedia.org

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgumn.edu These models are computationally efficient and can accurately predict how a solvent influences molecular geometry, conformational stability, and electronic properties. anu.edu.au For instance, the relative energies of different conformers of a molecule can change significantly with solvent polarity. nih.gov A study of aniline in aqueous solution using DFT confirmed that interactions with water molecules affect its spectroscopic properties. bohrium.com For this compound, solvation models would be essential for accurately predicting its properties and reactivity in different solvent environments, providing a more realistic comparison to experimental results. researchgate.net

Advanced Applications of 2 1,1 Difluoropropyl Aniline in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

2-(1,1-Difluoropropyl)aniline serves as a versatile intermediate in the construction of intricate molecular architectures, owing to the reactive handles provided by the aniline (B41778) moiety and the unique stereoelectronic effects of the difluoropropyl group.

The aniline functional group in this compound is a powerful precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These scaffolds are central to the development of pharmaceuticals and agrochemicals. The presence of the 1,1-difluoropropyl group can significantly influence the reactivity of the aniline and the properties of the resulting heterocycles.

Classic synthetic methodologies can be employed to construct various heterocyclic rings starting from this compound. For instance, Skraup synthesis or Doebner-von Miller reactions can be utilized for the preparation of substituted quinolines. iipseries.orgjptcp.com Similarly, the Fischer indole synthesis allows for the construction of indole rings, which are prevalent in numerous biologically active natural products and synthetic drugs. organic-chemistry.orggoogle.comresearchgate.net Furthermore, condensation reactions with appropriate dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepines, quinoxalines, or other related fused heterocycles.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Arylamines

| Heterocycle Class | General Synthetic Method | Potential Starting Materials with this compound |

| Quinolines | Skraup, Doebner-von Miller, Combes, Friedländer | This compound, glycerol, sulfuric acid, oxidizing agent |

| Indoles | Fischer, Bischler-Möhlau, Larock | This compound, phenylhydrazine, acid catalyst |

| Benzimidazoles | Condensation with carboxylic acids or aldehydes | This compound, o-phenylenediamine, acid catalyst researchgate.netvinhuni.edu.vnnih.govresearchgate.netpcbiochemres.com |

The unique electronic properties conferred by the difluoroalkyl group make this compound an attractive precursor for the synthesis of advanced fluorinated organic materials. pageplace.deresearchgate.netclarkson.edu The incorporation of fluorine can enhance thermal stability, chemical resistance, and introduce specific optical and electronic properties.

This compound can be used as a monomer or a building block in the synthesis of fluorinated polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The difluoropropyl group can influence the packing of molecules in the solid state, leading to desirable material properties. For example, in the context of liquid crystals, the introduction of such a group can affect the mesophase behavior and the dielectric anisotropy. In the field of organic electronics, the electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which is a key strategy for tuning their charge injection and transport properties.

Integration into Polymeric Structures for Novel Material Properties (e.g., fluorinated polyanilines)

Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications. researchgate.netmdpi.commdpi.comcsir.co.za The properties of PANI can be finely tuned by modifying its chemical structure. The copolymerization of aniline with this compound leads to the formation of fluorinated polyanilines with novel and enhanced properties.

The incorporation of the 1,1-difluoropropyl group into the polymer backbone can significantly impact its solubility, processability, and environmental stability. researchgate.net The steric bulk of the substituent can disrupt the close packing of the polymer chains, leading to improved solubility in common organic solvents. This is a significant advantage, as the processability of pristine PANI is often a major challenge.

Furthermore, the fluorine atoms can enhance the thermal stability and chemical resistance of the polymer. The strong carbon-fluorine bond is resistant to chemical attack and thermal degradation. The electronic effects of the difluoropropyl group can also modulate the conductivity and redox properties of the fluorinated polyaniline.

Table 2: Potential Property Enhancements of Fluorinated Polyanilines

| Property | Effect of this compound Incorporation |

| Solubility | Increased solubility in organic solvents |

| Thermal Stability | Enhanced due to the strength of the C-F bond |

| Chemical Resistance | Improved resistance to chemical degradation |

| Conductivity | Modulated by the electronic effects of the substituent |

| Processability | Improved due to better solubility |

Contribution to Catalytic Systems (e.g., as a ligand component, chiral auxiliary)

The aniline moiety of this compound can be readily modified to create ligands for transition metal catalysis. rutgers.eduuva.nlresearchgate.net For example, conversion of the amino group into an imine, phosphine (B1218219), or N-heterocyclic carbene (NHC) precursor allows for the coordination of a wide range of transition metals. The difluoropropyl group can act as a stereoelectronic tuning element, influencing the catalytic activity and selectivity of the resulting metal complex.

While this compound itself is not chiral, it can be used as a precursor for the synthesis of chiral ligands or chiral auxiliaries. researchgate.netwikipedia.orgsigmaaldrich.comwilliams.edubioorganica.com.ua For instance, resolution of a racemic derivative or asymmetric synthesis can provide enantiomerically pure forms of the compound. These chiral derivatives can then be incorporated into catalysts for asymmetric reactions, where the difluoropropyl group can play a crucial role in creating a specific chiral environment around the metal center, leading to high enantioselectivity.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. researchgate.netwikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed. Chiral derivatives of this compound could potentially be used as chiral auxiliaries in reactions such as aldol additions, Diels-Alder reactions, or alkylations.

Design and Synthesis of Advanced Probes for Chemical Biology (emphasis on synthetic utility, not biological activity)

In the field of chemical biology, small molecules are designed and synthesized to probe and understand complex biological processes. nih.govnih.govnih.govnih.govmdpi.com The unique properties of this compound make it a valuable scaffold for the development of advanced chemical probes, such as fluorescent probes and affinity probes.

The aniline group can be readily derivatized to attach fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules. The 1,1-difluoropropyl group can serve several purposes in the design of these probes. Its lipophilicity can be tuned to control the cellular uptake and subcellular localization of the probe. The fluorine atoms can also serve as a spectroscopic marker for ¹⁹F NMR studies, providing a powerful tool for monitoring the probe's interactions with its biological target in a complex environment.

For example, a fluorescent dye could be attached to the aniline nitrogen, and the resulting probe's fluorescence properties could be sensitive to the local environment, allowing for the imaging of specific cellular compartments or events. Similarly, an affinity probe could be designed by attaching a known ligand for a target protein to the this compound scaffold, along with a reporter tag.

Table 3: Potential Applications in Chemical Probe Design

| Probe Type | Synthetic Utility of this compound |

| Fluorescent Probes | Scaffold for fluorophore attachment; lipophilicity tuning |

| Affinity Probes | Core structure for ligand and reporter tag attachment |

| ¹⁹F NMR Probes | Intrinsic fluorine atoms for NMR-based detection |

Challenges and Future Research Trajectories for 2 1,1 Difluoropropyl Aniline

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant hurdle in the widespread utilization of 2-(1,1-difluoropropyl)aniline is the lack of established, sustainable, and atom-economical synthetic protocols. Current methods for producing fluorinated anilines often rely on multi-step sequences that may involve hazardous reagents and generate considerable waste.

Challenges:

Harsh Reagents: Traditional fluorination methods can involve harsh and toxic reagents, such as anhydrous hydrogen fluoride (B91410) google.com. The synthesis of related fluorinated anilines has been described via the treatment of aromatic azides with such reagents, a process that requires special handling precautions and equipment google.com.

Future Research Trajectories: Future research should prioritize the development of "green" synthetic methodologies. This includes exploring catalytic C-H functionalization to directly introduce the difluoropropyl group onto an aniline (B41778) precursor, thereby avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps. Chemoenzymatic processes, which have been explored for aniline-derived amides, could also offer a more sustainable pathway. Additionally, developing methods that utilize less hazardous and more readily available fluorinating agents is a critical area for advancement.

| Synthetic Strategy | Key Challenges | Potential Advantages |